molecular formula C12H16O3 B14040975 1-(5-Ethoxy-2-methoxyphenyl)propan-1-one

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one

Cat. No.: B14040975
M. Wt: 208.25 g/mol
InChI Key: PNXGIXSDFVGECO-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one (CAS 1159695-89-2) is a high-purity organic compound supplied for research and development purposes. This propiophenone derivative features a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol[citation 3]. The compound is characterized by its dual alkoxy substituents, presenting a methoxy group at the 2-position and an ethoxy group at the 5-position of the phenyl ring, which influence its electronic properties and potential reactivity[citation 3]. As a propan-1-one derivative, this chemical belongs to a class of compounds recognized as valuable intermediates in organic synthesis and medicinal chemistry research. Structurally similar chalcone derivatives (1,3-diphenylprop-2-en-1-ones) have demonstrated significant research interest due to their wide range of pharmacological properties, including investigations into their antineoplastic activities[citation 4][citation 7]. The specific substitution pattern on the aromatic ring makes it a potential building block for the synthesis of more complex molecules, such as chalcone analogs, which are known to be explored for their biological activities[citation 4]. This product is provided with a guaranteed purity of not less than 98%[citation 3]. Researchers can access supporting documentation, including specifications and 1 H-NMR data, to aid in their experimental verification and R&D applications[citation 3]. Please Note: This product is intended for research and development use in a laboratory setting only. It is not intended for human, veterinary, or therapeutic use.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(5-ethoxy-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O3/c1-4-11(13)10-8-9(15-5-2)6-7-12(10)14-3/h6-8H,4-5H2,1-3H3

InChI Key

PNXGIXSDFVGECO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a suitably substituted aromatic aldehyde or phenol derivative, followed by chain extension to introduce the propanone moiety. Key steps include:

  • Alkylation or etherification to install ethoxy and methoxy groups on the phenyl ring.
  • Formation of the ketone side chain via Friedel-Crafts acylation or cross-coupling reactions.
  • Use of catalytic systems to improve selectivity and yield.

Friedel-Crafts Acylation Route

One classical approach is Friedel-Crafts acylation of 5-ethoxy-2-methoxybenzene derivatives with propanoyl chloride or an equivalent acylating agent under Lewis acid catalysis (e.g., FeCl3). This method provides direct access to the ketone with moderate to good yields.

  • Catalyst: FeCl3 or AlCl3.
  • Solvent: Typically dichloromethane or nitrobenzene.
  • Temperature: Ambient to reflux conditions.
  • Yield: Generally ranges from 60% to 85%.

The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the methoxy group, which aligns with the this compound structure.

Cross-Coupling and Oxidation Methods

Recent advances have introduced catalytic oxidative coupling methods using manganese dioxide supported on modified polymer microspheres (α-MnO2@PDCS) as catalysts. This approach involves:

  • Cross-coupling of primary and secondary alcohols in the presence of NaOH and toluene at elevated temperatures (~120 °C).
  • Oxidation of alcohol intermediates to corresponding ketones.
  • Use of environmentally benign catalysts and mild conditions.

This method has been shown to achieve moderate yields (5%-19%) depending on substituents on the aromatic ring, with the ethoxy and methoxy groups being compatible with the reaction conditions.

Knoevenagel Condensation and Subsequent Transformations

Another documented synthetic route involves the Knoevenagel condensation of substituted benzaldehydes with cyano esters, followed by reduction and rearrangement steps to yield the target ketone. This multi-step process includes:

  • Reaction of 5-ethoxy-2-methoxybenzaldehyde with cyano esters in the presence of piperidine and acetic acid as catalysts.
  • Conducting the reaction in boiling dichloromethane with water separation for 4-12 hours.
  • Subsequent crystallization and purification steps to isolate intermediates.
  • Conversion of intermediates to the ketone through catalytic hydrogenation or hydrolysis.

Yields for the Knoevenagel step exceed 90%, with overall process efficiency enhanced by solvent recycling and controlled temperature.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield (%) Notes
Friedel-Crafts Acylation Propanoyl chloride, FeCl3 DCM, reflux or ambient 60-85 Classical method, regioselective
Oxidative Cross-Coupling α-MnO2@PDCS catalyst, NaOH, toluene 120 °C, 12-18 h 5-19 Environmentally friendly, moderate yield
Knoevenagel Condensation & Steps Piperidine, acetic acid, DCM Boiling DCM, 4-12 h >90 (condensation) Multi-step, high overall yield

Analytical and Characterization Data

The synthesized this compound is characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of ethoxy (triplet and quartet signals), methoxy (singlet), aromatic protons, and ketone carbonyl carbon signals.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula.
  • Chromatography: Purity assessed by HPLC or GC, typically exceeding 95%.
  • X-ray Diffraction (XRD): Powder XRD patterns confirm crystalline structure in some studies.
  • Other Techniques: Thin-layer chromatography (TLC) and elemental analysis to verify purity and composition.

Research Findings and Optimization Notes

  • The FeCl3-catalyzed Friedel-Crafts acylation remains the most straightforward and scalable method but requires careful control of reaction conditions to avoid polyacylation.
  • Catalytic oxidative coupling with α-MnO2@PDCS offers a greener alternative but currently suffers from lower yields and longer reaction times.
  • Knoevenagel condensation-based routes provide high yields and purity but involve multiple steps and require careful handling of intermediates.
  • Solvent choice and catalyst loading significantly influence reaction efficiency and product purity.
  • Recent patents highlight the use of dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) as solvents for related transformations, improving reaction rates and selectivity.

Chemical Reactions Analysis

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the compound’s electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

1-(4-Methoxyphenyl)propan-1-one
  • Structure : Methoxy group at the para position (4-position).
  • Synthesis : Prepared via flash chromatography (73% yield) with characteristic ¹H-NMR signals at δ 3.83 (OCH₃) and δ 2.91 (CH₂C=O) .
  • Comparison : The para-methoxy group creates a strong electron-donating effect, enhancing the ring’s electron density compared to the ortho-methoxy group in the target compound. This difference may affect reactions like electrophilic substitution or catalytic coupling.
1-(5-Chloro-2-methoxyphenyl)propan-1-one
  • Structure : Chloro substituent at the 5-position and methoxy at the 2-position.
  • Comparison : Replacing ethoxy with chloro introduces an electron-withdrawing group, reducing ring electron density. This substitution likely alters reactivity (e.g., slower nucleophilic acyl substitution) and increases toxicity risks compared to the ethoxy analog.
1-(5-Fluoro-2-methoxyphenyl)propan-1-one
  • Structure : Fluoro at the 5-position and methoxy at the 2-position.
  • Physicochemical Properties : Molecular mass 182.19 g/mol, with higher polarity due to fluorine’s electronegativity .
  • Comparison : Fluorine’s inductive effect (-I) may reduce metabolic stability compared to ethoxy, which has bulkier, electron-donating properties.

Substituent Functional Groups and Reactivity

Halogen-Substituted Propiophenones
  • Examples : 1-(4-Fluorophenyl)-, 1-(4-chlorophenyl)-, and 1-(4-bromophenyl)propan-1-one .
  • Reactivity : Halogens at the para position facilitate coupling reactions with N-hydroxyphthalimide (NHPI) in moderate yields (58–65%) .
  • Comparison : Ethoxy and methoxy groups in the target compound are less reactive toward radical coupling but may improve solubility in polar solvents due to their oxygen-based substituents.
Alkoxy-Substituted Derivatives
  • Example : 1-(5-(1-Isopropoxyethyl)-2-methoxyphenyl)ethan-1-one (Yield: 32%) .
  • Comparison : The isopropoxyethyl side chain introduces steric hindrance, reducing reaction efficiency compared to simpler alkoxy groups like ethoxy.

Key Findings

Substituent Position : Ortho-methoxy groups (as in the target compound) exert steric effects and moderate electron donation, while para-substituted analogs (e.g., 4-methoxy) maximize resonance effects.

Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy enhance electron density, favoring electrophilic reactions, whereas halogens (F, Cl, Br) reduce reactivity in such processes.

Safety and Applications: Alkoxy-substituted propanones (e.g., ethoxy) may offer safer profiles compared to halogenated variants, which are associated with industrial hazards or genotoxicity concerns.

Biological Activity

1-(5-Ethoxy-2-methoxyphenyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C13H18O3 and a molecular weight of 208.25 g/mol, this compound features a propanone functional group attached to a phenyl ring, which is further substituted with ethoxy and methoxy groups. This unique structure contributes to its diverse biological properties, including anti-inflammatory and analgesic effects.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, particularly through Friedel-Crafts acylation. This process utilizes an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, optimizing for large-scale production using continuous flow reactors for enhanced safety and efficiency.

Antiinflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. These activities are believed to arise from its ability to interact with various biomolecules, potentially modulating pathways involved in pain and inflammation.

The compound's mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors. Detailed studies on binding affinities and molecular interactions are crucial for elucidating its biological effects. The interaction studies suggest that the compound participates in electrophilic aromatic substitution reactions, enhancing its reactivity with biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methoxyphenyl)propan-1-oneMethoxy group at the ortho positionDifferent reactivity due to position of substituent
1-(4-Methoxyphenyl)propan-1-oneMethoxy group at the para positionVaries in electronic and steric effects
1-(4-Ethoxy-2-(methylthio)phenyl)propan-2-oneContains both ethoxy and methylthio groupsUnique due to dual functional groups

These compounds demonstrate varying reactivities and biological activities attributed to the position and nature of their substituents, highlighting the distinctive profile of this compound within this class.

Case Studies

Recent research has explored the biological activities of various derivatives related to this compound. For instance, studies have indicated that similar compounds exhibit antiproliferative effects on cancer cell lines, suggesting a potential avenue for therapeutic applications .

One notable study evaluated the antiproliferative activity of a series of quinazoline-thiazole hybrids, revealing significant activity against HepG2 cells (IC50 = 1.83–4.24 µM), which may provide insights into the mechanisms by which structurally related compounds could influence cellular processes .

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